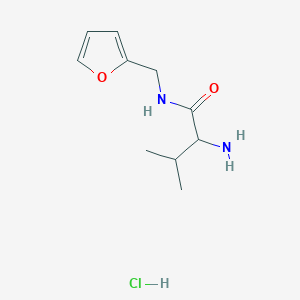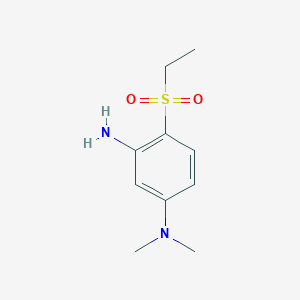
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
描述
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that belongs to the class of sulfonamides It features an ethylsulfonyl group attached to a benzene ring, which is further substituted with two methyl groups on the nitrogen atoms
准备方法
The synthesis of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine typically involves several steps:
Methylation: The starting material, 1,3-benzenediamine, undergoes methylation to introduce the dimethyl groups on the nitrogen atoms.
Ethylation: The intermediate product is then subjected to ethylation to introduce the ethylsulfonyl group.
Oxidation: The ethylated product is oxidized to form the sulfonyl group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The use of ethanol and water as solvents is common due to their low cost and environmental friendliness .
化学反应分析
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes and receptors involved in cancer and inflammatory diseases
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals .
作用机制
The mechanism of action of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
相似化合物的比较
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine can be compared with other sulfonamide compounds, such as:
Methanesulfonyl Chloride: Similar in structure but lacks the aromatic ring and dimethyl groups.
4-(Ethylsulfonyl)phenylboronic Acid: Contains a boronic acid group instead of the dimethylamino groups.
Sulfonimidates: These compounds have a similar sulfonyl group but differ in their nitrogen substituents and overall structure .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-15(13,14)10-6-5-8(12(2)3)7-9(10)11/h5-7H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQKYVJLARQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
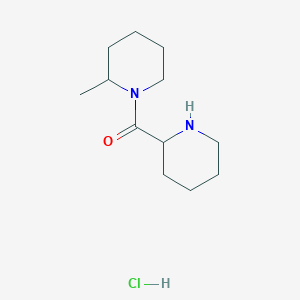

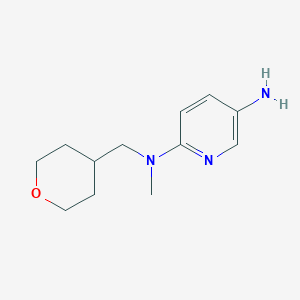

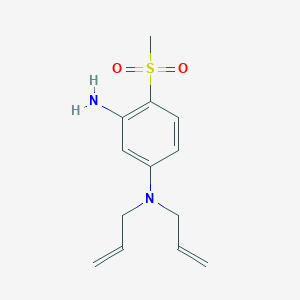
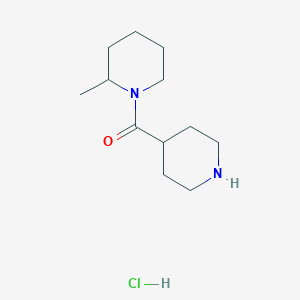
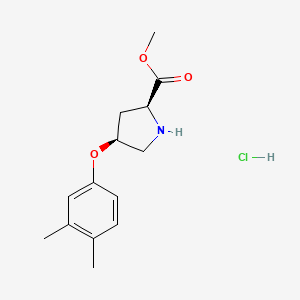
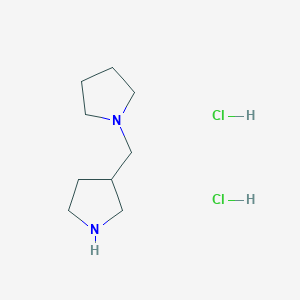
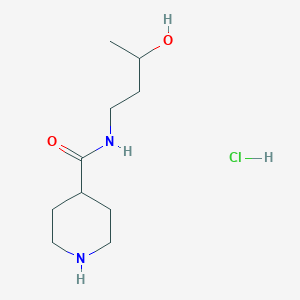
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)

